molecular formula C11H9FN8O2S B11075279 5-{[1-(2-fluorobenzyl)-3-nitro-1H-1,2,4-triazol-5-yl]sulfanyl}-1-methyl-1H-tetrazole

5-{[1-(2-fluorobenzyl)-3-nitro-1H-1,2,4-triazol-5-yl]sulfanyl}-1-methyl-1H-tetrazole

Cat. No.: B11075279
M. Wt: 336.31 g/mol
InChI Key: XYMLKUFLZHUUCR-UHFFFAOYSA-N
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Description

5-{[1-(2-fluorobenzyl)-3-nitro-1H-1,2,4-triazol-5-yl]sulfanyl}-1-methyl-1H-tetrazole: is a complex organic compound that belongs to the class of heterocyclic compounds. It features a tetrazole ring, a triazole ring, and a fluorobenzyl group, making it a molecule of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-{[1-(2-fluorobenzyl)-3-nitro-1H-1,2,4-triazol-5-yl]sulfanyl}-1-methyl-1H-tetrazole typically involves multiple stepsThe reaction conditions often involve the use of catalysts such as copper sulfate and sodium ascorbate in a solvent mixture of dimethylformamide and water .

Industrial Production Methods: Industrial production of this compound may involve continuous-flow synthesis techniques to ensure high yield and purity. These methods are designed to optimize reaction conditions, such as temperature and pressure, to achieve efficient production while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Sodium hydride in dimethyl sulfoxide or potassium carbonate in acetone.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-{[1-(2-fluorobenzyl)-3-nitro-1H-1,2,4-triazol-5-yl]sulfanyl}-1-methyl-1H-tetrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s triazole and tetrazole rings can form hydrogen bonds and coordinate with metal ions, facilitating its binding to biological macromolecules. This binding can inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: The uniqueness of 5-{[1-(2-fluorobenzyl)-3-nitro-1H-1,2,4-triazol-5-yl]sulfanyl}-1-methyl-1H-tetrazole lies in its combination of a fluorobenzyl group with both triazole and tetrazole rings. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C11H9FN8O2S

Molecular Weight

336.31 g/mol

IUPAC Name

5-[[2-[(2-fluorophenyl)methyl]-5-nitro-1,2,4-triazol-3-yl]sulfanyl]-1-methyltetrazole

InChI

InChI=1S/C11H9FN8O2S/c1-18-11(14-16-17-18)23-10-13-9(20(21)22)15-19(10)6-7-4-2-3-5-8(7)12/h2-5H,6H2,1H3

InChI Key

XYMLKUFLZHUUCR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=N1)SC2=NC(=NN2CC3=CC=CC=C3F)[N+](=O)[O-]

Origin of Product

United States

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